molecular formula C24H20N2O4S B298885 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

カタログ番号 B298885
分子量: 432.5 g/mol
InChIキー: CZQLAKQHNHBYLF-QGJBXVFPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PTP1B inhibitor, which is a protein tyrosine phosphatase that regulates insulin signaling and glucose homeostasis. The synthesis method of this compound, its mechanism of action, and its biochemical and physiological effects have been studied in detail.

作用機序

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid inhibits PTP1B by binding to the active site of the enzyme. This results in increased insulin signaling and glucose uptake in cells. The compound has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation in cells, which can improve insulin sensitivity and reduce lipid accumulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid have been studied in various animal models. The compound has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism in diabetic and obese animals. It has also been shown to reduce inflammation and oxidative stress in these animals. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One of the advantages of using 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments is its high potency and specificity for PTP1B inhibition. This allows for precise and targeted modulation of insulin signaling and glucose metabolism. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. One direction is to study its potential therapeutic applications in human subjects with diabetes and other metabolic disorders. Another direction is to investigate its neuroprotective effects in human subjects with neurodegenerative diseases. In addition, future research could focus on improving the solubility and bioavailability of the compound, which would enhance its potential as a therapeutic agent. Finally, the compound could be used as a tool for studying the role of PTP1B in various physiological processes, which could lead to new insights into the mechanisms of insulin signaling and glucose metabolism.

合成法

The synthesis method of 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the reaction of 2-furylbenzaldehyde and thiosemicarbazide in ethanol. The resulting product is then reacted with propyl bromide and potassium carbonate in DMF to obtain the final product. The synthesis method has been optimized to yield a high purity product, and the compound has been characterized using various spectroscopic techniques.

科学的研究の応用

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been extensively studied for its potential use in scientific research. The compound has been shown to inhibit PTP1B, which is a protein tyrosine phosphatase that regulates insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity in animal models of diabetes and obesity. Therefore, 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

特性

製品名

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

分子式

C24H20N2O4S

分子量

432.5 g/mol

IUPAC名

4-[5-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H20N2O4S/c1-2-14-26-22(27)21(31-24(26)25-18-6-4-3-5-7-18)15-19-12-13-20(30-19)16-8-10-17(11-9-16)23(28)29/h3-13,15H,2,14H2,1H3,(H,28,29)/b21-15+,25-24?

InChIキー

CZQLAKQHNHBYLF-QGJBXVFPSA-N

異性体SMILES

CCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/SC1=NC4=CC=CC=C4

SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

正規SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。